2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide
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Overview
Description
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrrolidine ring, a benzyl group, and an amino group, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The amino group and the benzyl group can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the amide group could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of specialized chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-N-((1-phenylpyrrolidin-3-yl)methyl)propanamide
- (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide
Uniqueness
The presence of the benzyl group in (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)propanamide distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)17-9-14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19) |
InChI Key |
HMLKGIKFZLVCOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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